molecular formula C6H9N3O2 B164198 ethyl 5-amino-1H-pyrazole-4-carboxylate CAS No. 1260243-04-6

ethyl 5-amino-1H-pyrazole-4-carboxylate

Cat. No. B164198
M. Wt: 155.15 g/mol
InChI Key: YPXGHKWOJXQLQU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a chemical compound with the empirical formula C6H9N3O2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” without any representation or warranty .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, coordination compounds of Cu (II) were synthesized with ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate (L) and different co-ligands . Another study reported the synthesis of 3,5-substituted pyrazole derivatives by treating terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines .


Molecular Structure Analysis

The molecular structure of ethyl 5-amino-1H-pyrazole-4-carboxylate can be viewed using Java or Javascript . The compound has a linear formula of C6H9N3O2 .


Chemical Reactions Analysis

Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate, a related compound, has been used as an internal standard for the GC-MS determination of etomidate . Another study reported the reaction of 2-(1,3-dithiolan-2-ylidene)malononitrile with ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate to yield 3,3′-{disulfandiylbis[(ethane-2,1-diyl)sulfanediyl]}bis-(5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) .


Physical And Chemical Properties Analysis

Ethyl 5-amino-1H-pyrazole-4-carboxylate has a molecular weight of 155.15 . The compound has a density of 1.3±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Novel Compounds

  • Ethyl 5-amino-1H-pyrazole-4-carboxylate is used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are important in the development of new chemical compounds (Lebedˈ et al., 2012).

Corrosion Inhibition

  • Derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have shown significant corrosion inhibition properties for mild steel in industrial applications (Dohare et al., 2017).

Crystallography and Molecular Structure

  • The crystal structure of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives has been determined, providing valuable insights into the molecular conformation and potential applications in material science (Minga, 2005).

Synthesis of Antimicrobial and Anticancer Agents

  • Novel pyrazole derivatives synthesized from ethyl 5-amino-1H-pyrazole-4-carboxylate have shown promising antimicrobial and anticancer activities, indicating potential pharmaceutical applications (Hafez et al., 2016).

Development of Fluorescent Molecules

  • The compound ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been used in the synthesis of fluorescent molecules, offering potential uses in bioimaging and diagnostics (Wu et al., 2006).

Synthesis of Fused Heterocyclic Systems

  • Ethyl 5-amino-1H-pyrazole-4-carboxylate plays a crucial role in synthesizing fused heterocyclic systems, which are significant in developing new chemical entities for various applications (Jose, 2017).

Development of Nitrogen-rich Hybrid Motifs

  • Ethyl 5-amino-1H-pyrazole-4-carboxylate has been utilized in synthesizing nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, showing potential in pharmaceutical research and drug development (Vavaiya et al., 2022).

Safety And Hazards

The safety data sheet for a related compound, ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate, recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing . The compound may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Ethyl 5-amino-1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis . This suggests that the compound could have potential applications in the synthesis of other complex molecules.

properties

IUPAC Name

ethyl 5-amino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXGHKWOJXQLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990206
Record name Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1H-pyrazole-4-carboxylate

CAS RN

6994-25-8, 1260243-04-6
Record name Ethyl 3-amino-1H-pyrazole-4-carboxylate
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Record name Ethyl 5-amino-1H-pyrazole-4-carboxylate
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Record name Ethyl 5-amino-1H-pyrazole-4-carboxylate
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Record name Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
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Record name Ethyl 3-amino-1H-pyrazole-4-carboxylate
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Record name ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
S Jose, A Sankar, A Kumar, M Joseph - 2017 - wjpr.s3.ap-south-1.amazonaws.com
… of ethyl 5-amino-1H-pyrazole-4-carboxylate and (7-chloro-4-… , synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate 2 was … , we synthesized ethyl 5-amino-1H-pyrazole-4-carboxylate 2 …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
N Suresh, B Veera Durgarao… - Letters in Drug …, 2017 - ingentaconnect.com
… In the beginning of our study the three-component reaction of ethyl-5-amino-1H-pyrazole-4-carboxylate (1), benzaldehyde (2a) and 1-ethynyl-4-methylbenzene (3a) was performed in …
Number of citations: 5 www.ingentaconnect.com
SV Nielsen, EB Pedersen - Liebigs Annalen der Chemie, 1986 - Wiley Online Library
… 4‐Arylamino‐5,6,7,8‐tetrahydro‐1H‐pyrazolo[3,4‐b]quinolines 2 have been synthesized from ethyl 5‐amino‐1H‐pyrazole‐4‐carboxylate (1) and cyclohexanone by heating in a …
J Liu, DZ Song, YQ Tian, XW Zhang… - Journal of Chemical …, 2016 - journals.sagepub.com
… This intermediate was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclisation with 4,4,4-trifluoro-1-(4-fluorophenyl)butane1,3-dione and then saponification with sodium …
Number of citations: 5 journals.sagepub.com
PG Baraldi, F Fruttarolo, MA Tabrizi… - Journal of Heterocyclic …, 2007 - academia.edu
… To a solution of compounds 8-14 (2.8 mmol) in a mixture of acetic acid/water (2:1, 10 mL) was added ethyl 5-amino-1Hpyrazole-4-carboxylate (1 mol eq) and the reaction was heated at …
Number of citations: 29 www.academia.edu
S Deshmukh, K Dingore, V Gaikwad… - Journal of Chemical …, 2016 - Springer
A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized by using 7-hydrazinyl- 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 1 and 7-amino-5-methylpyrazolo[1,5-…
Number of citations: 30 link.springer.com
S Cascioferro, B Maggio, D Raffa, MV Raimondi… - European Journal of …, 2016 - Elsevier
The ability of several N-phenyl-1H-pyrazole-4-carboxamide derivatives and other pyrazoles opportunely modified at the positions 3, 4 and 5, to reduce the formation of the biofilm in …
Number of citations: 24 www.sciencedirect.com
IA Hashmi, H Feist, M Michalik, H Reinke… - … für Naturforschung B, 2006 - degruyter.com
… To a vigorously stirred solution of 1 (100 mg, 0.26 mmol) and ethyl 5-amino-1H-pyrazole-4-carboxylate (61.5 mg, 0.4 mmol) in anhyd THF (5 ml) LiHMDS (0.7 ml, 0.8 mmol) was added …
Number of citations: 4 www.degruyter.com
OO Stepaniuk, VO Matvienko, IS Kondratov… - …, 2012 - thieme-connect.com
… The title compound was obtained by reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate (5d) (7.75 g, 50 mmol) and enone 2c (9.2 g, 50 mmol) using an identical procedure to that …
Number of citations: 15 www.thieme-connect.com
SR Sagar, JK Agarwal, DH Pandya, RP Dash… - Bioorganic & Medicinal …, 2015 - Elsevier
… Pyrazole synthesis was carried out by reaction of hydrazine derivatives with ethylethoxymethylene cyanoacetate (1) to obtain substituted ethyl 5-amino-1H-pyrazole-4-carboxylate (2). …
Number of citations: 34 www.sciencedirect.com

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